Taspine

Description

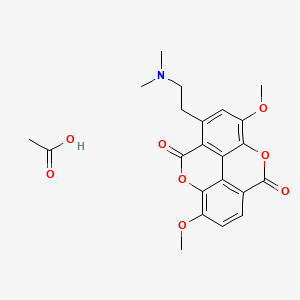

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWKURMWOXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975624 | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-07-3, 74578-01-1 | |

| Record name | Taspine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taspine Alkaloid: A Comprehensive Technical Guide on Natural Sources, Distribution, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taspine is a naturally occurring alkaloid that has garnered significant scientific interest due to its diverse and potent pharmacological activities. Primarily recognized for its wound-healing (cicatrizant) properties, this compound has also demonstrated promising anti-inflammatory, acetylcholinesterase inhibitory, and anticancer effects. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within these sources, detailed experimental protocols for its isolation and quantification, and a summary of its known signaling pathways of action.

Natural Sources and Distribution of this compound

This compound has been isolated from a select number of plant species, primarily within the genera Croton and Magnolia. The concentration of this compound can vary significantly between species and even within different parts of the same plant.

Croton Species

The most prominent and commercially utilized source of this compound is the latex of several Croton species, commonly known as "Sangre de Drago" or "Dragon's Blood". This vibrant red latex is a rich reservoir of the alkaloid.

-

Croton lechleri : Native to the Amazon rainforest, particularly in countries like Peru and Ecuador, the latex of Croton lechleri is a major source of this compound.[1][2][3] The latex is traditionally used by indigenous communities for its wound-healing properties.[1] this compound is considered the primary cicatrizant agent in this latex.[4]

-

Croton draco : This species, found in Mexico and Central America, also produces a latex rich in this compound.[5]

Magnolia Species

This compound has also been identified in species of the Magnolia genus, expanding the known botanical distribution of this alkaloid.

-

Magnolia x soulangeana : This hybrid ornamental tree has been shown to contain this compound in its leaves and bark.[3][6] The discovery of this compound in this species has opened new avenues for its sourcing and pharmacological investigation.[7]

Quantitative Distribution of this compound

The concentration of this compound is highest in the latex of Croton species. Quantitative analyses have revealed the following distribution:

| Plant Species | Plant Part | This compound Concentration (% of Dry Weight) | Reference(s) |

| Croton lechleri | Latex | ~9% | [3] |

| Croton draco | Latex | ~7% | [8] |

| Croton spp. | Latex | 7-9% | [8] |

| Croton lechleri | Leaves | Present, but lower than latex | [3] |

| Magnolia x soulangeana | Leaves and Bark | Present | [6][7] |

Experimental Protocols

Extraction of this compound from Croton lechleri Latex

This protocol describes a typical acid-base extraction method for the isolation of this compound from "Sangre de Drago" latex.[9]

Materials:

-

Lyophilized Croton lechleri latex powder

-

Distilled water

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform (CHCl₃)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Continuous liquid-liquid extraction apparatus

-

pH meter

-

Rotary evaporator

Procedure:

-

Acidification: Suspend a known quantity (e.g., 3.0 g) of lyophilized latex powder in distilled water (150 mL). Acidify the aqueous suspension to a low pH with concentrated HCl.

-

Initial Chloroform Extraction: Perform a continuous extraction of the acidified aqueous layer with chloroform for 12 hours to remove non-basic compounds.

-

Basification (pH 8): Adjust the pH of the aqueous layer to 8 with concentrated NH₄OH.

-

First Basic Extraction: Conduct a continuous extraction of the pH 8 aqueous layer with chloroform for 12 hours. This chloroform fraction will contain this compound and other alkaloids.

-

Basification (pH 10): Further, adjust the pH of the aqueous layer to 10 with concentrated NH₄OH.

-

Second Basic Extraction: Perform another 12-hour continuous extraction with chloroform.

-

Solvent Evaporation: Combine the basic chloroform fractions and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound extract.

-

Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., Sephadex LH-20) or recrystallization.

Bioactivity-Guided Isolation of this compound from Magnolia x soulangeana Leaves

This protocol outlines a method for isolating this compound from Magnolia x soulangeana leaves, guided by its acetylcholinesterase inhibitory activity.[7]

Materials:

-

Air-dried and milled leaves of Magnolia x soulangeana

-

Petroleum ether

-

10% aqueous Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric Acid (HCl)

-

Sephadex LH-20 gel

-

Silica gel for flash column chromatography

-

Dragendorff's reagent

-

Rotary evaporator

Procedure:

-

Defatting: Macerate the powdered leaves (e.g., 880 g) with petroleum ether (3 L) for 2 days at room temperature to remove lipids.

-

Alkaloid Extraction:

-

Moisten the remaining plant material with 10% aqueous NH₄OH (500 mL).

-

Extract the moistened plant material twice with CH₂Cl₂ (2 x 3.5 L) for 2 days each time at room temperature.

-

Filter and evaporate the solvent under reduced pressure.

-

-

Acid-Base Partitioning:

-

Add water (500 mL) to the residue and acidify to pH 2.5 with 10% HCl.

-

Extract the aqueous solution three times with CH₂Cl₂ (200 mL each) to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with 10% NH₄OH and extract three times with CH₂Cl₂ (200 mL each) to obtain the crude alkaloid extract.

-

-

Fractionation:

-

Fractionate the crude alkaloid extract using Sephadex LH-20 gel chromatography with CH₂Cl₂ as the eluent.

-

Monitor the fractions for acetylcholinesterase inhibitory activity.

-

-

Purification:

-

Subject the most active fraction to silica gel flash column chromatography.

-

Monitor the sub-fractions with Dragendorff's reagent to identify alkaloid-containing fractions.

-

Combine and concentrate the positive sub-fractions to yield purified this compound.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC method for the quantification of this compound in plant extracts. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11] The specific gradient profile should be optimized for optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]

-

Detection Wavelength: this compound can be detected at its UV absorbance maxima. A wavelength of around 254 nm can be used.[12]

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve the dried plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Wound Healing and Fibroblast Migration

This compound's well-documented wound-healing properties are attributed to its ability to stimulate the migration of fibroblasts to the wound site.[4] This process is mediated by the regulation of various growth factors.

Caption: this compound-mediated regulation of growth factors promoting fibroblast migration and wound healing.

This compound has been shown to regulate the expression of Keratinocyte Growth Factor (KGF), Transforming Growth Factor-β1 (TGF-β1), and Epidermal Growth Factor (EGF), all of which are crucial for cell proliferation and migration during the healing process.[2]

Anticancer Activity via EGFR/PI3K/Akt/mTOR Pathway Inhibition

This compound exhibits anticancer properties by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: this compound's inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway in cancer cells.

By inhibiting EGFR, this compound downregulates the downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR).[13][14] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival. A derivative of this compound has also been shown to downregulate the PI3K/Akt/mTOR pathway.[15]

Acetylcholinesterase (AChE) Inhibition

This compound is a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[16] This activity makes it a compound of interest for the potential treatment of neurodegenerative diseases like Alzheimer's.

Caption: Mechanism of acetylcholinesterase inhibition by this compound through binding to the active site.

Molecular docking studies have revealed that this compound binds to the active site of AChE, stabilized by π-stacking interactions with key amino acid residues such as Tryptophan 84 (Trp84) and Phenylalanine 330 (Phe330).[1][7] This binding prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft.

Conclusion

This compound is a multifaceted alkaloid with significant therapeutic potential. Its primary natural sources are the latex of Croton species and the leaves and bark of Magnolia x soulangeana. The well-defined extraction and quantification protocols, along with a growing understanding of its molecular mechanisms of action, provide a solid foundation for further research and development. The ability of this compound to modulate key signaling pathways involved in wound healing, cancer progression, and neuro-transmission underscores its importance as a lead compound for the development of novel therapeutics. Further investigation into its quantitative distribution in a wider range of plant species and the elucidation of its other potential biological targets will be crucial for fully harnessing its pharmacological promise.

References

- 1. This compound: bioactivity-guided isolation and molecular ligand-target insight of a potent acetylcholinesterase inhibitor from Magnolia x soulangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound is the cicatrizant principle in Sangre de Grado extracted from Croton lechleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: Bioactivity-Guided Isolation and Molecular Ligand–Target Insight of a Potent Acetylcholinesterase Inhibitor from Magnolia x soulangiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Analysis of some species of magnolia introduced to west georgia, on content of aporphine alkaloids and their biological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogres.com [phcogres.com]

- 12. youtube.com [youtube.com]

- 13. Antitumor activity of this compound by modulating the EGFR signaling pathway of Erk1/2 and Akt in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A this compound derivative supresses Caco-2 cell growth by competitively targeting EphrinB2 and regulating its pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

Ethnobotanical Uses of Taspine-Containing Plants: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of taspine, an alkaloid found in several plant species. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Ethnobotanical Landscape of this compound-Containing Flora

This compound has been identified in a variety of plants, with its most prominent ethnobotanical applications stemming from the traditional use of Croton lechleri latex, commonly known as "Sangre de Drago" or Dragon's Blood.

-

Croton lechleri (Euphorbiaceae): The red latex of this tree, native to the Amazon rainforest, is a cornerstone of traditional medicine in South America.[1] Indigenous communities in Peru, Ecuador, and Bolivia have long used the sap topically as a liquid bandage to seal wounds, stop bleeding, and prevent infection.[1] Its application extends to treating a wide range of ailments including cuts, burns, insect bites, and skin infections. Internally, it has been used for gastrointestinal issues such as ulcers.[2][3][4] Scientific studies have confirmed that this compound is a key cicatrizant, or wound-healing, agent in this sap.[5]

-

Magnolia x soulangeana (Saucer Magnolia, Magnoliaceae): While primarily known as an ornamental plant, various parts of the Saucer Magnolia, including the bark and flower buds, have been used in traditional medicine for their anti-inflammatory and analgesic properties.[6][7][8] These applications are often aimed at alleviating symptoms of arthritis and respiratory infections.[6] The presence of this compound in this species suggests a potential pharmacological basis for these traditional uses.

-

Radix et Rhizoma Leonticis : In traditional Chinese medicine, this plant has been used to treat a variety of conditions, although specific documentation linking its traditional uses directly to its this compound content is less prevalent in readily available literature.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with its wound healing and anti-inflammatory properties being the most extensively studied. More recent research has also uncovered its potential as an anti-cancer and neuroprotective agent.

Wound Healing

The primary mechanism behind this compound's wound-healing efficacy is its ability to stimulate fibroblast migration, a critical step in tissue repair.[5] this compound acts as a chemotactic agent for fibroblasts, drawing them to the site of injury to initiate the healing process.[9] It has been shown to enhance the early stages of wound healing in a dose-dependent manner.[9]

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory effects. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, which are key mediators of the inflammatory response. The anti-inflammatory activity of this compound has been evaluated using models such as carrageenan-induced pedal edema and the cotton pellet-induced granuloma method.[10]

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, exhibiting inhibitory effects on various cancer cell lines, including melanoma and colon cancer.[3][4][11] Its mechanisms of action in this context are multifaceted and involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with several key signaling pathways:

-

Keratinocyte Growth Factor (KGF) Signaling: this compound hydrochloride has been shown to promote skin wound healing by upregulating the expression of KGF, a crucial factor in the proliferation and migration of keratinocytes during wound repair.[12][13]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: In the context of cancer, this compound has been found to modulate the EGFR signaling pathway. It can inhibit the proliferation and migration of cancer cells by reducing the secretion of Epidermal Growth Factor (EGF) and subsequently downregulating the phosphorylation of EGFR and its downstream effectors, Akt and Erk1/2.

-

P2X4 Receptor and PI3K/Akt Signaling: this compound acts as an inhibitor of the P2X4 receptor, a ligand-gated ion channel involved in inflammation and neuropathic pain. This inhibition is mediated through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8][14]

Quantitative Data on this compound's Biological Activity

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its potency and efficacy in different experimental models.

| Parameter | Value | Model System | Reference |

| ED50 (Wound Healing) | 0.375 mg/kg | in vivo (mice) | [5] |

| Effective Concentration (Fibroblast Migration) | >150 ng/ml (non-toxic) | Human foreskin fibroblasts | [5] |

| Optimal Chemotactic Concentration | 50 pg/ml | Fibroblasts |

Table 1: Wound Healing and Fibroblast Migration

| Cell Line | IC50 Value | Reference |

| SK23 (Melanoma) | 0.1 µg/mL | [3][4][11] |

| HT29 (Colon Cancer) | > 0.1 µg/mL | [3][4][11] |

| LoVo (Colorectal Cancer) | > 1 µg/mL | [11] |

| A375 (Melanoma) | 13.31 µg·mL−1 (Soxhlet EtOH extract) | [1] |

| HaCat (Keratinocytes) | 63.47 µg·mL−1 (Soxhlet EtOH extract) | [1] |

Table 2: Anti-Cancer Activity of this compound and Croton lechleri Extracts

| Parameter | This compound Concentration | Effect | Model System | Reference |

| P2X4 Receptor Inhibition | 10 µM | Inhibition of Ca2+ influx | 1321N1 cells | [7][8][14] |

| PI3K Inhibition | - | Competitive inhibition | Recombinant PI3-kinase | [7][8][14] |

Table 3: Signaling Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended to serve as a guide for researchers looking to replicate or build upon previous findings.

This compound Extraction and Quantification

4.1.1. Extraction of this compound from Croton lechleri Sap

This protocol is based on methods described for the isolation of alkaloids from plant material.

-

Sap Collection: Collect fresh latex from Croton lechleri trees.

-

Acid-Base Extraction:

-

Acidify the sap with 2% hydrochloric acid to a pH of approximately 2-3.

-

Filter the acidified solution to remove precipitated materials.

-

Basify the filtrate with ammonium hydroxide to a pH of approximately 9-10.

-

Extract the basified solution multiple times with an organic solvent such as chloroform or dichloromethane.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

-

Purification:

-

The crude extract can be further purified using column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

Recrystallize the purified this compound from a suitable solvent system (e.g., methanol/ether) to obtain pure crystals.

-

4.1.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system of acetonitrile and water (both containing 0.1% formic acid) is typically used. The specific gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

Sample Preparation:

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in a known volume of methanol or the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

In Vitro Wound Healing (Scratch) Assay

This protocol is a standard method for assessing cell migration.[9][12][15][16]

-

Cell Seeding: Seed fibroblasts (e.g., human dermal fibroblasts) into a 6-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound (and a vehicle control).

-

Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the steps for assessing the effect of this compound on EGFR activation.[5][14][17][18][19]

-

Cell Culture and Treatment: Culture cancer cells known to express EGFR (e.g., A431 cells) and treat them with various concentrations of this compound for a specified duration. Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the p-EGFR signal to the total EGFR signal.

RT-qPCR Analysis of KGF and KGFR Expression

This protocol is for quantifying changes in gene expression in response to this compound treatment.[20]

-

Cell/Tissue Treatment and RNA Extraction: Treat cells or tissue samples with this compound as described in the relevant experimental model. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for KGF, KGFR, and a housekeeping gene (e.g., GAPDH or β-actin), and a qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in KGF and KGFR gene expression in this compound-treated samples compared to controls.

PI3K Enzyme Activity Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on PI3K activity.[2][10][11][21]

-

Reagents: Obtain a commercial PI3K activity assay kit (e.g., from Echelon Biosciences or MilliporeSigma). These kits typically provide the PI3K enzyme, lipid substrate (PIP2), and a method for detecting the product (PIP3).

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.

-

Kinase Reaction:

-

In a microplate, combine the PI3K enzyme, this compound (or vehicle control), and the assay buffer.

-

Initiate the reaction by adding ATP and the lipid substrate (PIP2).

-

Incubate the plate at 37°C for the recommended time to allow the enzymatic reaction to proceed.

-

-

Detection: Stop the reaction and detect the amount of PIP3 produced according to the kit's instructions. This may involve a competitive ELISA or a luminescence-based assay.

-

Data Analysis: Plot the PI3K activity (or signal) as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PI3K enzyme activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the EGFR signaling pathway.

Caption: this compound's role in the KGF signaling pathway in wound healing.

Caption: this compound's inhibition of the P2X4 receptor via the PI3K pathway.

Caption: A typical experimental workflow for an in vitro wound healing assay.

References

- 1. Novel Insights into the Biological Activity of Croton lechleri Twigs Extracts and Advancements in Their Sustainable Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echelon-inc.com [echelon-inc.com]

- 3. Croton lechleri sap and isolated alkaloid this compound exhibit inhibition against human melanoma SK23 and colon cancer HT29 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Magnolia | Yale Nature Walk [naturewalk.yale.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Using Magnolias for Health – Mother Earth Gardener [motherearthgardener.com]

- 9. youtube.com [youtube.com]

- 10. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Magnolia x soulangeana (Saucer Magnolia) Magnoliaceae | Lake Forest College [lakeforest.edu]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. clyte.tech [clyte.tech]

- 16. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 17. researchgate.net [researchgate.net]

- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

Taspine's Role in Fibroblast Migration and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taspine, a naturally occurring alkaloid, has demonstrated significant potential in the field of wound healing. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on fibroblasts, key cells in the wound repair process. A comprehensive review of available literature indicates that this compound's primary role is the promotion of fibroblast migration, a critical step in wound closure, rather than direct stimulation of fibroblast proliferation. This migratory effect is principally mediated by the upregulation of autocrine signaling through growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and Epidermal Growth Factor (EGF). This document summarizes the quantitative data, details the experimental protocols used to elucidate these findings, and visualizes the involved signaling pathways.

Introduction

Fibroblasts are integral to all phases of wound healing, including inflammation, proliferation, and remodeling. Their migration into the wound bed and subsequent proliferation are essential for the deposition of new extracellular matrix and the formation of granulation tissue. This compound, an alkaloid isolated from the genus Croton, has been traditionally used for its wound-healing properties. Scientific investigation has sought to understand the cellular and molecular basis of these effects, with a significant focus on its interaction with fibroblasts. This guide synthesizes the current understanding of this compound's influence on fibroblast biology, providing a technical resource for researchers in tissue repair and drug development.

This compound's Effect on Fibroblast Migration

Numerous studies have consistently shown that this compound is a potent chemoattractant for fibroblasts, stimulating their migration. This directed cell movement is a crucial event in the early stages of wound healing, enabling the population of the wound space by these critical reparative cells.

Quantitative Data on Fibroblast Migration

The following table summarizes the quantitative findings on this compound-induced fibroblast migration from various studies.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Assay Type | Reference(s) |

| Chemotaxis | Fibroblasts | Not specified | Stimulation of chemotaxis | Boyden Chamber | [1] |

| In vivo Wound Healing | Rat Model | 150 µg and 300 µg | Accelerated recovery of skin wounds | In vivo wound model | [2][3] |

| In vivo Wound Healing | Rat Model | 1.5 mg/mL and 3 mg/mL | Accelerated healing of skin wounds | In vivo wound model | [4] |

| Fibroblast Migration | Not specified | Not specified | Promotion of fibroblast migration | Not specified | [5] |

This compound's Effect on Fibroblast Proliferation

In contrast to its pronounced effect on migration, this compound does not appear to directly stimulate fibroblast proliferation. Multiple studies employing various cell viability and proliferation assays have shown that this compound, at concentrations effective for inducing migration, has no significant mitogenic effect on fibroblasts.

Quantitative Data on Fibroblast Proliferation

The table below presents a summary of the quantitative data regarding this compound's impact on fibroblast proliferation.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Assay Type | Reference(s) |

| Proliferation | L929 Fibroblasts | 0.01-0.5 µg/mL | No effect on fibroblast proliferation | MTT Assay | [4] |

| Proliferation | L929 Fibroblasts | 0.50-0.4 µg/mL | No effect on L929 fibroblast proliferation | MTT Assay | [2][3] |

| Proliferation | Fibroblasts | Not specified | No effect on fibroblast proliferation | Not specified | [1] |

Mechanism of Action: The Role of Autocrine Growth Factors

The primary mechanism by which this compound promotes fibroblast migration is through the stimulation of autocrine signaling loops involving key growth factors. This compound treatment has been shown to increase the secretion of TGF-β1 and EGF from fibroblasts themselves. These growth factors then act on the fibroblasts, promoting their migration towards the wound site.

Quantitative Data on Growth Factor Secretion

The following table summarizes the findings on this compound-induced growth factor secretion by fibroblasts.

| Secreted Factor | Cell Type | This compound Concentration | Observed Effect | Assay Type | Reference(s) |

| TGF-β1 | Fibroblasts | 0.50-0.4 µg/mL | Increased autocrine of TGF-β1 | ELISA | [2][3] |

| EGF | Fibroblasts | 0.50-0.4 µg/mL | Increased autocrine of EGF | ELISA | [2][3] |

| TGF-β1 & EGF | Fibroblasts | Not specified | Increased autocrine of TGF-β1 and EGF by fibroblasts | ELISA | [6] |

Signaling Pathways Implicated in this compound's Action

The increased secretion of TGF-β1 and EGF by fibroblasts in response to this compound suggests the involvement of their respective signaling pathways in mediating the observed pro-migratory effects.

TGF-β/Smad Signaling Pathway

TGF-β1 is a potent stimulator of fibroblast migration and extracellular matrix production. Its signaling is primarily mediated through the canonical Smad pathway. While direct evidence of this compound-induced Smad phosphorylation in fibroblasts is still emerging, the upregulation of TGF-β1 secretion strongly implies the activation of this pathway.

Figure 1: Proposed TGF-β/Smad signaling pathway activated by this compound in fibroblasts.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell migration and survival. EGF is a known activator of this pathway. The this compound-induced secretion of EGF suggests a potential role for PI3K/Akt signaling in mediating the pro-migratory effects of this compound on fibroblasts.

Figure 2: Postulated PI3K/Akt signaling pathway involved in this compound-mediated fibroblast migration.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on fibroblast migration and proliferation.

Fibroblast Migration: Transwell (Boyden Chamber) Assay

This assay is used to quantify the chemotactic response of fibroblasts to this compound.

-

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Fibroblast cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound stock solution

-

Calcein AM or Crystal Violet staining solution

-

Cotton swabs

-

Fluorescence plate reader or microscope

-

-

Protocol:

-

Culture fibroblasts to 80-90% confluency.

-

Starve cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 600 µL of serum-free medium containing various concentrations of this compound (or a chemoattractant control like PDGF) to the lower chamber of the 24-well plate. Use serum-free medium alone as a negative control.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

After incubation, remove the inserts from the wells.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with Crystal Violet for 20 minutes or with Calcein AM for 30 minutes.

-

Wash the inserts with PBS to remove excess stain.

-

If using Crystal Violet, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm. If using Calcein AM, measure the fluorescence with an appropriate plate reader. Alternatively, count the stained cells in several random fields of view under a microscope.

-

Figure 3: Experimental workflow for the Transwell migration assay.

Fibroblast Proliferation: MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials:

-

96-well cell culture plates

-

Fibroblast cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (medium with a known mitogen like 10% FBS).

-

Incubate the plate for 24, 48, or 72 hours.

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature on a shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Growth Factor Secretion: Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the concentration of secreted growth factors (e.g., TGF-β1, EGF) in the cell culture supernatant.

-

Materials:

-

Fibroblast cell culture medium

-

This compound stock solution

-

Commercially available ELISA kits for human TGF-β1 and EGF

-

Microplate reader

-

-

Protocol:

-

Seed fibroblasts in 6-well plates and grow to 80-90% confluency.

-

Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the ELISA for TGF-β1 and EGF on the collected supernatants according to the manufacturer's instructions.

-

Briefly, this typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the growth factors in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant growth factors.

-

Conclusion

The available evidence strongly indicates that this compound's beneficial role in wound healing is, at least in part, attributable to its ability to stimulate fibroblast migration. This effect is not a direct mitogenic or motogenic signal, but rather an indirect one, mediated by the increased autocrine production of TGF-β1 and EGF. These findings position this compound as a modulator of the wound microenvironment, promoting the recruitment of reparative cells. While the involvement of the TGF-β/Smad and PI3K/Akt pathways is strongly suggested, further research is needed to definitively elucidate the direct molecular targets of this compound within fibroblasts and the precise signaling cascades it activates. This technical guide provides a foundation for such future investigations and for the potential development of this compound-based therapeutics for enhanced wound repair.

References

- 1. Enhancement of wound healing by the alkaloid this compound defining mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Enhancement of wound healing by this compound and its effect on fibroblast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of wound healing by this compound and its effect on fibroblast - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound hydrochloride on the repair of rat skin wounds by regulating keratinocyte growth factor signal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound hydrochloride on autocrining growth factor of fibroblast in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

Taspine as a Potent Acetylcholinesterase Inhibitor: A Technical Guide

Executive Summary Taspine is a naturally occurring alkaloid found in plants such as Magnolia x soulangiana and Croton lechleri. Emerging research has identified this compound as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. With an inhibitory potency significantly greater than the standard clinical drug galanthamine, this compound presents a promising molecular scaffold for the development of novel therapeutics for neurodegenerative disorders, particularly Alzheimer's disease, by addressing the cholinergic deficit central to the disease's pathology. This document provides a comprehensive technical overview of this compound's AChE inhibitory activity, its mechanism of action, the experimental protocols used for its isolation and evaluation, and its role within the context of cholinergic signaling.

Introduction

The Cholinergic Hypothesis and Alzheimer's Disease

The cholinergic hypothesis posits that a deficiency in cholinergic neurotransmission is a significant contributor to the cognitive decline observed in Alzheimer's disease (AD). The enzyme acetylcholinesterase (AChE) plays a crucial role in terminating nerve impulse transmission by rapidly hydrolyzing acetylcholine (ACh) in the synaptic cleft. Therefore, inhibiting AChE is a key therapeutic strategy to increase the concentration and duration of ACh at the synapse, thereby enhancing cholinergic function and symptomatically treating the cognitive impairments associated with AD.

This compound: An Alkaloid of Interest

This compound is an alkaloid first identified for its wound-healing (cicatrizant) properties in "Sangre de Grado," the sap from Croton lechleri. It is also found in other plant species, including Magnolia x soulangiana. Beyond its traditional uses, scientific investigation has revealed its potent bioactivity as an AChE inhibitor, making it a molecule of significant interest for neuropharmacological research and drug development.

Quantitative Analysis of Acetylcholinesterase Inhibition

In vitro enzymatic assays demonstrate that this compound is a highly potent and selective inhibitor of AChE. Its inhibitory concentration (IC50) is an order of magnitude lower than that of galanthamine, a drug currently used in the treatment of AD. Furthermore, this compound exhibits high selectivity for AChE, showing no inhibitory effect on the related enzyme butyrylcholinesterase (BChE).

| Compound/Extract | Target Enzyme | IC50 Value (μM) | IC50 Value (μg/mL) | Selectivity | Source |

| This compound | Acetylcholinesterase (AChE) | 0.33 ± 0.07 | 0.12 ± 0.03 | Selective for AChE | |

| Galanthamine (Control) | Acetylcholinesterase (AChE) | 3.2 ± 1.0 | - | - | |

| This compound | Butyrylcholinesterase (BChE) | No effect observed | - | - | |

| Alkaloid-Enriched Extract | Acetylcholinesterase (AChE) | - | 7.81 ± 1.22 | - |

Mechanism of Action: Molecular Binding Interactions

Molecular docking studies have elucidated the unique binding mode of this compound within the active site gorge of AChE. Unlike some inhibitors, this compound adopts an alternative binding orientation that is stabilized by a combination of specific molecular interactions with key amino acid residues.

The key interactions stabilizing the this compound-AChE complex are:

-

π-π Stacking Interactions: The planar aromatic structure of this compound forms sandwich-like π-stacking interactions with the aromatic side chains of tryptophan (Trp84) and phenylalanine (Phe330) in the enzyme's active site.

-

Esteratic Site Anchoring: The amino side chain of the this compound molecule anchors it to the esteratic site of the enzyme.

-

Hydrogen-Bonding Network: The complex is further stabilized by a network of hydrogen bonds with surrounding amino acid residues.

Caption: this compound's binding mechanism within the AChE active site.

Experimental Protocols

Bioactivity-Guided Isolation of this compound

This compound was isolated from the leaves of Magnolia x soulangiana using a bioactivity-guided fractionation approach. This method involves systematically separating a crude plant extract into fractions and testing each for AChE inhibitory activity to guide the purification of the active compound.

Protocol Steps:

-

Extraction: An alkaloid-enriched extract is prepared from the plant material (e.g., foliage of M. x soulangiana).

-

Initial Fractionation: The enriched extract, which shows high AChE inhibition (IC50 of 7.81 ± 1.22 μg/mL), is subjected to Sephadex gel chromatography.

-

Activity Screening: Each resulting fraction is tested for its ability to inhibit AChE.

-

Purification of Active Fraction: The most potent fraction (e.g., A4, showing 96.45% inhibition) is further purified using silica gel flash column chromatography.

-

Compound Identification: The final purified compound is identified as this compound using analytical techniques.

Caption: Workflow for the bioactivity-guided isolation of this compound.

In Vitro Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity of this compound and various fractions was determined using a modified version of Ellman's method in a 96-well microplate format. This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Protocol:

-

Reagent Preparation: All solutions are prepared in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).

-

Assay Plate Setup:

-

To each well of a 96-well microplate, add the buffer solution.

-

Add the test compound (this compound, extract, or control like galanthamine) at various concentrations.

-

Add a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

-

Enzyme Addition: Add the AChE enzyme solution (e.g., from electric eel) to each well, except for the blank.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, acetylthiocholine iodide (AChI).

-

Measurement: The plate is read in a spectrophotometer at a wavelength of 405 nm. The rate of the reaction is monitored by measuring the increase in absorbance over time as the thiocholine product of the reaction reacts with DTNB to form a yellow-colored compound.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Molecular Docking Studies

Computational docking simulations were performed to predict and rationalize the binding interactions between this compound and the AChE enzyme.

Methodology:

-

Software: Gold 3.1 software was employed for the docking experiments.

-

Protein Structure: The crystal structure of AChE, such as from Torpedo californica (PDB entry 1ACJ), was used as the receptor model. This structure is highly homologous to human AChE.

-

Ligand Preparation: The 3D structure of this compound was generated and optimized.

-

Docking Protocol: this compound was docked into the defined binding site of the AChE structure. The program uses a genetic algorithm to explore multiple possible binding orientations (poses) of the ligand.

-

Scoring and Analysis: The generated poses were ranked using a scoring function that estimates the binding affinity. The top-ranked poses were then analyzed in detail to identify key interactions, such as hydrogen bonds and π-stacking, between the ligand and protein residues.

Signaling Pathway Context

This compound's mechanism of action is a direct intervention in the cholinergic signaling pathway at the synaptic level. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. This enhances the stimulation of postsynaptic cholinergic receptors, thereby compensating for the cholinergic deficit characteristic of Alzheimer's disease.

Caption: this compound's inhibitory effect on the cholinergic signaling pathway.

Conclusion and Future Directions

This compound has been unequivocally identified as a potent, selective, and long-lasting inhibitor of acetylcholinesterase. Its unique binding mechanism and superior in vitro potency compared to existing drugs make it an exceptional lead compound for the development of new treatments for Alzheimer's disease and other neurological conditions characterized by cholinergic dysfunction.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its bioavailability and stability in vivo.

-

In Vivo Efficacy: Conducting animal model studies to confirm that this compound can cross the blood-brain barrier and ameliorate cognitive deficits.

-

Structural Optimization: Synthesizing and evaluating this compound analogues to potentially improve potency, selectivity, and pharmacokinetic properties.

-

Toxicology Studies: Performing comprehensive safety and toxicology assessments to determine its therapeutic window.

Preliminary Anticancer Screening of Taspine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taspine, an alkaloid isolated from plants of the Croton and Magnolia genera, has demonstrated notable anticancer and anti-angiogenic properties in a variety of preclinical studies. This technical guide provides a comprehensive overview of the preliminary anticancer screening of this compound and its derivatives. It details the compound's mechanisms of action, summarizing key in vitro and in vivo findings. This document supplies researchers with detailed experimental protocols for essential assays and presents quantitative data in a clear, tabular format for comparative analysis. Furthermore, it visualizes the complex signaling pathways influenced by this compound, offering a valuable resource for scientists and professionals in the field of drug development.

Introduction

This compound has emerged as a promising candidate for a chemotherapeutic agent due to its demonstrated anticancer and anti-angiogenic effects.[1][2] The alkaloid and its synthesized derivatives have been shown to inhibit cancer cell proliferation, migration, and invasion across a range of cancer types, including breast, liver, colon, and lung cancers.[1][3][4][5] The anticancer activity of this compound is attributed to its modulation of key signaling pathways critical for tumor growth and metastasis. This guide will delve into the scientific evidence supporting the anticancer potential of this compound, with a focus on its molecular targets and the experimental methodologies used to elucidate these effects.

Mechanisms of Action

This compound and its derivatives exert their anticancer effects by targeting several critical signaling pathways involved in cell proliferation, survival, and invasion.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling pathway in many human tumors, making it a significant target for cancer drug design.[6] this compound has been shown to modulate the EGFR signaling pathway. Studies have demonstrated that this compound can inhibit the proliferation of A431 and Hek293/EGFR cells, as well as A431 cell migration and EGF production.[6] Mechanistically, this compound downregulates EGFR and its downstream signaling proteins, including Akt and Erk1/2, in a dose-dependent manner.[6] The inhibition of Akt and Erk1/2 phosphorylation is a key event in this compound's antitumor activity.[6] this compound's antitumor mechanism via the EGFR pathway involves the inhibition of A431 cell proliferation and migration by reducing EGF secretion, which in turn represses EGFR and its mediated MAPK (Erk1/2) and Akt signals.[6]

Estrogen Receptor α (ERα) and EGFR Dual Inhibition

A novel this compound derivative, HMQ1611, has been shown to inhibit breast cancer cell growth by targeting both the ERα and EGFR pathways.[3] This dual-targeting approach is a promising strategy for cancer treatment, as drugs that block both pathways have demonstrated enhanced antitumor effects.[3] HMQ1611 reduces breast cancer cell proliferation and arrests cells in the S phase of the cell cycle.[3] It downregulates ERα expression and the membrane-associated E2/ERα pathway, which cross-talks with the MAPK pathway.[3] Concurrently, HMQ1611 inhibits EGF-induced activation of EGFR and its downstream PI3K/AKT and MAPK pathways.[3]

EphrinB2 Signaling Pathway

In colorectal cancer, the this compound derivative 12k has been found to competitively target EphrinB2, a receptor tyrosine kinase involved in tumor angiogenesis and metastasis.[7] By binding to EphrinB2, 12k inhibits its phosphorylation and subsequently downregulates the downstream PI3K/AKT/mTOR and MAPK signaling pathways.[7] This leads to a significant decrease in Caco-2 cell viability, colony formation, and migration, as well as the inhibition of blood vessel formation.[7]

In Vitro and In Vivo Anticancer Activity

The anticancer effects of this compound and its derivatives have been evaluated in numerous in vitro and in vivo models.

In Vitro Cytotoxicity

This compound and its derivatives have demonstrated cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against several cell lines are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound Derivative 14 | CACO-2 | Colon Cancer | 52.5 | [8] |

| This compound Derivative 14 | ECV304 | Endothelial Cells | 2.67 | [8] |

| This compound Derivative 11 | Various | - | 19.41 - 29.27 | [9] |

| This compound Derivative 12 | Various | - | 19.41 - 29.27 | [9] |

Inhibition of Cell Invasion and Migration

A this compound derivative, tas1611, has been shown to markedly inhibit the invasion of SMMC-7721 human liver cancer cells in a concentration-dependent manner.[1][10] This anti-invasive effect is associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 activity and expression.[1][10]

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have confirmed the antitumor activity of this compound and its derivatives. This compound was found to inhibit A431 xenograft tumor growth.[6] The derivative tas1611 also effectively inhibited tumor growth in a solid tumor SMMC-7721 athymic mouse model.[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary anticancer screening of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its derivatives for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell Invasion Assay (Matrigel Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Principle: Cells are seeded on a layer of Matrigel (a reconstituted basement membrane) in the upper chamber of a transwell insert. Chemoattractants in the lower chamber stimulate invasive cells to degrade the Matrigel and migrate through the porous membrane.

-

Protocol:

-

Coat the upper surface of transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

-

Seed cancer cells, pre-treated with this compound or a vehicle control, into the upper chamber in serum-free medium.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

-

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases such as MMP-2 and MMP-9.

-

Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Gelatinases in the sample will digest the gelatin in their vicinity, creating clear bands against a stained background.

-

Protocol:

-

Prepare conditioned media from cancer cells treated with this compound or a control.

-

Run the samples on a non-reducing SDS-polyacrylamide gel copolymerized with gelatin.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow protein renaturation.

-

Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of gelatinase activity will appear as clear bands on a blue background.

-

Western Blotting for Signaling Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Protocol:

-

Lyse cells treated with this compound or a control to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, p-Akt, p-Erk).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Real-Time PCR for Gene Expression Analysis

Real-time PCR (qPCR) is used to quantify the amount of a specific mRNA in a sample.

-

Principle: RNA is reverse-transcribed into cDNA, which is then amplified by PCR. A fluorescent reporter is used to monitor the amplification in real-time, allowing for the quantification of the initial amount of target mRNA.

-

Protocol:

-

Isolate total RNA from cells treated with this compound or a control.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform qPCR using specific primers for the genes of interest (e.g., MMP-2, MMP-9) and a fluorescent dye (e.g., SYBR Green).

-

Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

-

Conclusion

The preliminary screening of this compound and its derivatives has revealed significant anticancer potential, underscored by its ability to modulate critical signaling pathways such as the EGFR, ERα, and EphrinB2 pathways. The in vitro and in vivo data presented in this guide provide a strong rationale for the further development of this compound-based compounds as novel cancer therapeutics. The detailed experimental protocols and structured data tables offer a valuable resource for researchers aiming to build upon these foundational studies and further investigate the anticancer properties of this promising natural product. Future research should focus on optimizing the therapeutic index of this compound derivatives, elucidating their detailed mechanisms of action in a wider range of cancer models, and ultimately translating these preclinical findings into clinical applications.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. snapcyte.com [snapcyte.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Matrigel invasion assay [bio-protocol.org]

- 5. clyte.tech [clyte.tech]

- 6. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

Taspine Hydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Formulation Experts

Abstract

Taspine, a naturally occurring alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, wound-healing, and anti-cancer properties. For therapeutic application, it is often formulated as this compound hydrochloride to improve its pharmaceutical properties. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound hydrochloride, crucial for its development as a drug candidate. This document summarizes known qualitative solubility data, outlines detailed experimental protocols for quantitative determination, and discusses the framework for assessing chemical stability under various stress conditions as mandated by regulatory guidelines. Furthermore, it visualizes the key signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action.

Introduction to this compound Hydrochloride

This compound is an aporphine alkaloid that can be isolated from various plant species, most notably Croton lechleri. The base form of this compound is a light yellow, optically inactive compound with a high melting point of approximately 370°C[1]. This compound hydrochloride is the preferred salt form for pharmaceutical development due to its improved solubility characteristics over the this compound base, which facilitates its incorporation into various dosage forms[1]. Understanding the solubility and stability of this compound hydrochloride is a critical prerequisite for designing effective, safe, and stable pharmaceutical formulations.

Solubility Profile of this compound Hydrochloride

Qualitative Solubility

This compound base is reported to be insoluble in water, alcohol, acetone, and alkali solutions, but soluble in organic solvents like chloroform, dichloroethane, ethanol, methanol, and DMSO[1][2]. The hydrochloride salt form exhibits partial solubility in aqueous and alcoholic solutions, which is an improvement over the base[1]. A patent for an anti-inflammatory composition describes an attempt to dissolve 2.5 grams of this compound hydrochloride in 100 mL of pyrogen-free distilled water, noting that it dissolves to the "extent possible," which suggests a solubility of less than 25 mg/mL under those conditions[1].

Quantitative Solubility Data

To facilitate formulation development, a comprehensive quantitative solubility analysis is required. The following table outlines the key solubility parameters that should be determined experimentally.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 4 | Neutral | Data to be determined | HPLC-UV, UV-Vis |

| Purified Water | 25 | Neutral | Data to be determined | HPLC-UV, UV-Vis |

| Purified Water | 37 | Neutral | Data to be determined | HPLC-UV, UV-Vis |

| 0.1 M HCl | 25 | ~1 | Data to be determined | HPLC-UV, UV-Vis |

| Phosphate Buffer | 25 | 6.8 | Data to be determined | HPLC-UV, UV-Vis |

| Phosphate Buffer | 25 | 7.4 | Data to be determined | HPLC-UV, UV-Vis |

| Ethanol | 25 | N/A | Data to be determined | HPLC-UV, UV-Vis |

| Propylene Glycol | 25 | N/A | Data to be determined | HPLC-UV, UV-Vis |

| PEG 400 | 25 | N/A | Data to be determined | HPLC-UV, UV-Vis |

| Ethanol:Water (50:50) | 25 | N/A | Data to be determined | HPLC-UV, UV-Vis |

Table 1: Key Solubility Parameters for this compound Hydrochloride. This table presents a framework for the systematic evaluation of this compound hydrochloride solubility in various pharmaceutically relevant solvent systems.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound hydrochloride.

Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent system at a specific temperature.

Materials:

-

This compound hydrochloride powder

-

Selected solvent (e.g., purified water, phosphate buffer pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of this compound hydrochloride powder to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the pre-equilibrated solvent to each vial.

-

Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

-

If the solvent is buffered, measure the pH of the final saturated solution.

The following workflow visualizes the process of determining thermodynamic solubility.

Stability Profile of this compound Hydrochloride

Assessing the chemical stability of an API is a critical component of drug development, ensuring that the drug product remains safe and effective throughout its shelf life. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Known Stability Information

General stability information for this compound suggests that it should be stored at low temperatures (-20°C) and protected from light and oxygen[2]. Under these conditions, it is reported to be stable for at least two years[2]. However, for formulation in aqueous or other solvent systems, a more detailed understanding of its stability under various stress conditions is necessary.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify its degradation products. The following table outlines the recommended conditions for the forced degradation of this compound hydrochloride.

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours | Hydrolysis of lactone rings or other susceptible functional groups. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours | Base-catalyzed hydrolysis of lactone rings. |

| Oxidation | 3% - 30% H₂O₂ | Up to 24 hours | Oxidation of the tertiary amine or aromatic rings. |

| Thermal Degradation (Solid) | 60°C - 80°C | Up to 2 weeks | Thermally induced decomposition. |

| Thermal Degradation (Solution) | 60°C - 80°C | Up to 72 hours | Accelerated hydrolysis or other thermal reactions in solution. |

| Photostability (Solid & Solution) | ICH Q1B conditions (UV & visible light) | As per ICH guidelines | Photolytic degradation, potentially leading to rearrangements or cleavage. |

Table 2: Recommended Conditions for Forced Degradation Studies of this compound Hydrochloride. These conditions are based on ICH guidelines and are intended to produce a relevant level of degradation (typically 5-20%) to facilitate the development of a stability-indicating method.

Experimental Protocol for a Forced Degradation Study

The following protocol provides a general framework for conducting a forced degradation study on this compound hydrochloride.

Objective: To investigate the degradation pathways of this compound hydrochloride under various stress conditions and to generate samples for the development of a stability-indicating analytical method.

Materials:

-

This compound hydrochloride

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Solvents for sample preparation (e.g., water, methanol)

-

pH meter, heating blocks or ovens, photostability chamber

-

HPLC system with a suitable detector (e.g., DAD, MS)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound hydrochloride in a suitable solvent.

-